molecular formula C11H10F3N3O3 B1433985 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid CAS No. 1803571-67-6

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid

Cat. No.: B1433985
CAS No.: 1803571-67-6
M. Wt: 289.21 g/mol
InChI Key: TWFBAMHGPKLPMQ-UHFFFAOYSA-N
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Description

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid is a compound that combines the structural features of 1,3,4-oxadiazole and phenylmethanamine, with trifluoroacetic acid as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a pharmacophore in drug discovery. The 1,3,4-oxadiazole ring is known for its bioisosteric properties, making it a valuable scaffold for designing drugs with improved pharmacokinetic and pharmacodynamic profiles

Industry

In the industrial sector, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

    Phenylmethanamine derivatives: These compounds have the phenylmethanamine moiety but may lack the oxadiazole ring.

Uniqueness

The uniqueness of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine lies in the combination of the oxadiazole ring and the phenylmethanamine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.C2HF3O2/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9;3-2(4,5)1(6)7/h1-4,6H,5,10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFBAMHGPKLPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CO2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Reactant of Route 2
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Reactant of Route 3
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Reactant of Route 4
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Reactant of Route 5
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Reactant of Route 6
Reactant of Route 6
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid

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